1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018642
InChI: InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+
SMILES:
Molecular Formula: C16H13ClN4S
Molecular Weight: 328.8 g/mol

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

CAS No.:

Cat. No.: VC16018642

Molecular Formula: C16H13ClN4S

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone -

Specification

Molecular Formula C16H13ClN4S
Molecular Weight 328.8 g/mol
IUPAC Name 4-(4-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+
Standard InChI Key ZLPHYQNITPRJNB-RGVLZGJSSA-N
Isomeric SMILES C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3
Canonical SMILES CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone (CAS 551921-12-1) features a hydrazone backbone (-NH-N=) linking two aromatic systems:

  • Pyridinyl moiety: A six-membered aromatic ring with one nitrogen atom at the 4-position.

  • Thiazolyl-chlorophenyl system: A five-membered thiazole ring substituted at the 4-position with a para-chlorophenyl group.

The Z-configuration of the hydrazone group is confirmed by X-ray crystallography in analogous compounds .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClN₅S
Molecular Weight328.8 g/mol
CAS Number551921-12-1
Synonymous NamesCHEMBL3263519; 4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via acid-catalyzed condensation of 1-(4-pyridinyl)ethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine. Computational studies on analogous hydrazones reveal that solvent choice critically impacts reaction kinetics :

  • Ethanol/water systems: Accelerate the reaction by stabilizing transition states through hydrogen bonding, reducing activation energy to ~45 kJ/mol .

  • Dry acetonitrile: Slows the reaction due to the absence of protic solvents, requiring high-energy isomerizations (ΔG‡ > 60 kJ/mol) .

Table 2: Comparative Solvent Effects on Hydrazone Synthesis

SolventConversion (%) at 24hActivation Energy (kJ/mol)
Ethanol/water (1:1)9244.8 ± 1.2
Dry acetonitrile1863.5 ± 2.1

Experimental yields align with density functional theory (DFT) predictions, validating the mechanistic role of solvent polarity .

Computational and Experimental Correlations

DFT studies on hydrazone derivatives highlight the importance of frontier molecular orbitals (FMOs) in reactivity:

  • HOMO-LUMO gap: Narrow gaps (ΔE ≈ 4.5 eV) facilitate charge transfer, enhancing interactions with biological targets .

  • Solvent effects: Water stabilizes the transition state by 15–20 kJ/mol compared to aprotic solvents .

Experimental IR and NMR spectra for analogous compounds confirm computational predictions, with N-H stretching vibrations at 3250–3300 cm⁻¹ and pyridinyl proton shifts at δ 8.5–8.7 ppm .

Challenges and Future Directions

Metabolic Stability

Preliminary ADMET predictions for similar hydrazones indicate:

  • Hepatic metabolism: Moderate clearance rates (CLhep ≈ 12 mL/min/kg) due to cytochrome P450 oxidation .

  • Blood-brain barrier permeability: LogP values of 2.1–2.8 suggest adequate CNS penetration .

Synthetic Optimization

Future work should prioritize:

  • Green chemistry approaches: Catalytic solvent systems (e.g., ionic liquids) to enhance yield and sustainability.

  • Stereoselective synthesis: Chirality induction at the hydrazone nitrogen for targeted bioactivity.

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